1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of action
Triazoles and pyrimidines are known to interact with a variety of enzymes and receptors in biological systems . They are part of many drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
The mode of action of triazoles and pyrimidines is largely dependent on their specific structure and the functional groups they carry. They are capable of forming hydrogen bonds with biological targets, which can lead to inhibition or activation of these targets .
Biochemical pathways
The biochemical pathways affected by triazoles and pyrimidines are diverse, as these compounds can interact with a wide range of biological targets. For example, some triazoles have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of triazoles and pyrimidines can vary widely depending on their specific structure. Some triazoles, for example, are well absorbed orally and widely distributed throughout the body .
Result of action
The molecular and cellular effects of triazoles and pyrimidines can include the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and many others, depending on the specific compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of triazoles and pyrimidines .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial target for cancer treatment . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its function and thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and formamide, which react to form the triazole ring.
Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazolopyrimidine-piperazine intermediate. This is typically achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds like 1,2,4-triazolo[3,4-b]pyridazine and 1,2,4-triazolo[4,3-a]pyrimidine share structural similarities.
Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine have similar piperazine moieties.
Uniqueness
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-6-16(14-18)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMHFWZTTSBMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.